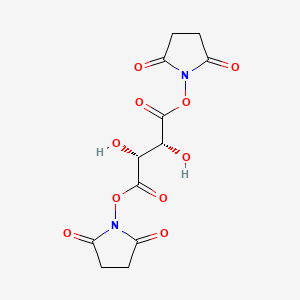

Disuccinimidyl tartrate

説明

Disuccinimidyl tartrate (DST) is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . It is commonly used for conjugating radiolabeled ligands to cell surface receptors . DST is periodate cleavable, which means it can be broken down by periodate .

Synthesis Analysis

DST must first be dissolved in an organic solvent, such as DMSO or DMF, then added to the aqueous reaction mixture . It is lipophilic, membrane-permeable, and does not possess a charged group, which makes it useful for intracellular and intramembrane protein conjugation .Molecular Structure Analysis

The empirical formula of DST is C12H12O10N2 . It has a molecular weight of 344.23 .Chemical Reactions Analysis

DST contains two NHS ester groups that are reactive towards primary amines . This makes it an excellent choice for applications requiring crosslink cleavability without disturbing protein disulfide bonds .Physical And Chemical Properties Analysis

DST is a powder with a molecular weight of 344.24 . It is soluble in DMSO or DMF . It is sensitive to moisture and should be stored desiccated at 2-8°C .科学的研究の応用

Protein Labeling & Crosslinking

DST is used in protein analysis for labeling and crosslinking . The amine-reactive NHS ester ends of DST can react with amino groups (primary amines), making it ideal for protein labeling.

Cleavable Crosslinking

The central diol of DST can be cleaved by periodate oxidation . This feature makes DST ideal for applications where crosslink cleavability is desired without disturbing protein disulfide bonds .

Conjugation of Radiolabeled Ligands to Cell Surface Receptors

DST is commonly used for conjugating radiolabeled ligands to cell surface receptors . This application is particularly useful in the study of cell signaling and receptor-ligand interactions.

Solubility in Organic Solvents

DST is soluble in organic solvents such as DMSO or DMF . This property allows DST to be used in a variety of experimental conditions.

Amine-Amine Crosslinking

DST can crosslink amines to amines . This property is useful in the study of protein-protein interactions and the structure of protein complexes.

Cell Permeability

DST is cell permeable , which means it can cross cell membranes. This property allows DST to be used in intracellular studies.

作用機序

Target of Action

Disuccinimidyl Tartrate (DST), also known as DST Crosslinker, is a homobifunctional crosslinker . Its primary targets are proteins, specifically the primary amines (-NH2) present on the side chain of lysine (K) residues and the N-terminus of polypeptides .

Mode of Action

DST contains amine-reactive N-hydroxysuccinimide (NHS) ester groups . These NHS esters react with the primary amines of proteins at pH 7-9 to form stable amide bonds, along with the release of N-hydroxysuccinimide . This reaction allows DST to link two protein molecules together, hence its classification as a crosslinker .

Biochemical Pathways

The primary biochemical pathway affected by DST is protein-protein interaction. By crosslinking proteins, DST can alter the structure and function of protein complexes, affecting various downstream biochemical pathways . The specific pathways affected would depend on the proteins being crosslinked.

Pharmacokinetics

It’s known that dst is soluble in dmso or dmf at a concentration of 10 mm (3 mg/ml) . It’s also lipophilic and membrane-permeable, which suggests it can readily cross cell membranes .

Result of Action

The primary result of DST’s action is the formation of stable amide bonds between proteins, leading to crosslinked protein complexes . This can have various molecular and cellular effects, depending on the proteins involved and the context of the reaction.

Action Environment

The action of DST is influenced by several environmental factors. For instance, the reaction between DST and primary amines proceeds efficiently in pH 7-9 buffers . Hydrolysis of the NHS ester is a competing reaction and increases with increasing pH . DST is also sensitive to moisture . Therefore, it’s recommended to store DST desiccated at 4°C and prepare it immediately before use .

特性

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disuccinimidyl tartrate | |

CAS RN |

77658-91-4 | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Disuccinimidyl tartrate (DST) acts as a crosslinking agent by reacting with primary amine groups, such as those found on lysine residues in proteins. [, , , ] This interaction forms stable amide bonds, covalently linking the amine-containing molecules. [] This crosslinking can be used to investigate protein-protein interactions, [, , , , ] stabilize protein complexes for analysis, [] and create protein-based materials with altered properties. [, ]

A:

- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, DST's structure can be confirmed by NMR (1H and 13C) and mass spectrometry. [] Its reactivity with amines is detectable through techniques monitoring amide bond formation. []

A: DST is commonly used in aqueous solutions but is also soluble in some organic solvents like dimethyl sulfoxide. [] Its stability can be affected by factors like pH and temperature. [] DST hydrolyzes in aqueous solutions, with a faster hydrolysis rate at higher pH. []

- Tissue Fixation: DST has been investigated as a potential alternative to formaldehyde for tissue fixation, showing promising results in preserving tissue morphology and allowing for efficient protein extraction. []

- Protein Crosslinking: It is widely utilized for crosslinking proteins to study protein interactions, [, , , , ] stabilize protein complexes for analysis, [] and develop novel protein-based materials. [, ]

A: DST is not a catalyst. It is a bifunctional crosslinking reagent that reacts irreversibly with primary amines. [, , , ]

ANone: While the provided research doesn't delve into computational studies of DST, such approaches could be used to predict its reactivity, understand its interactions with different amino acids in various protein environments, and potentially design analogs with altered crosslinking properties.

A: DST is generally prepared fresh due to its hydrolysis in aqueous solutions. [] Its stability is higher at lower pH and temperatures. [] Storage as a lyophilized powder under inert conditions can prolong its shelf life. Formulation strategies focusing on controlled release or encapsulation could potentially enhance its stability and bioavailability for specific applications.

ANone: The provided research focuses on DST's applications in biochemical research, and does not detail specific SHE regulations. As with any laboratory reagent, proper handling, storage, and disposal procedures are essential. Consulting relevant safety data sheets and adhering to institutional guidelines is crucial for ensuring safe and responsible use.

A: The provided research primarily utilizes DST as a tool for in vitro studies focusing on protein characterization and material development. [, , , , , , , , , , , , , , , , , , ] Therefore, these questions are not directly applicable in the context of the presented research.

A: While the research highlights DST's potential in tissue engineering and as a tissue fixative, [, , ] detailed investigations into its long-term biocompatibility and biodegradability are limited within the provided context. Further research is needed to assess its suitability for in vivo applications, considering factors like degradation products and potential for tissue reactions.

ANone: Yes, several alternatives to DST exist, each with different spacer arm lengths and properties:

- Disuccinimidyl suberate (DSS): Offers a longer spacer arm (11.4 Å) compared to DST (5.8 Å), which can be advantageous for mapping distant protein interactions. []

- Disuccinimidyl glutarate (DSG): Possesses a shorter spacer arm (7.5 Å) than DSS but longer than DST, providing a middle ground for cross-linking distances. []

ANone: The provided research doesn't specifically address DST recycling or waste management. As a laboratory reagent, its disposal should follow local regulations and institutional guidelines for hazardous waste.

ANone: Efficient research with DST benefits from:

ANone: While the provided research doesn't delve into DST's discovery and development history, its use as a crosslinking reagent emerged alongside advancements in protein chemistry and analytical techniques. Milestones likely involved its initial synthesis, characterization of its reactivity with amines, and recognition of its utility in protein structural studies and material development.

ANone: DST research fosters collaborations across:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B1670915.png)